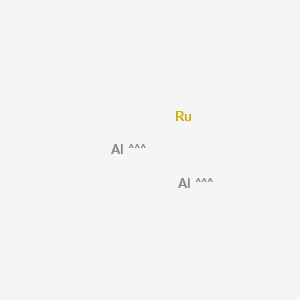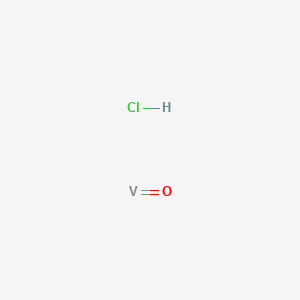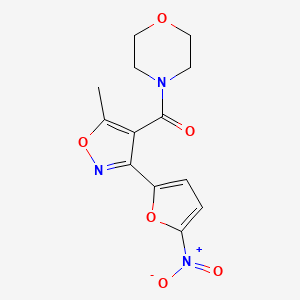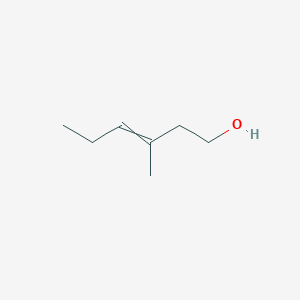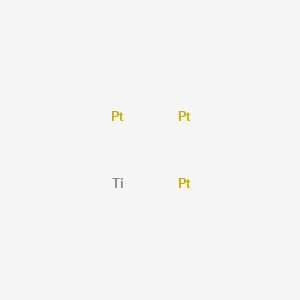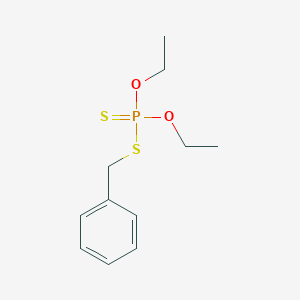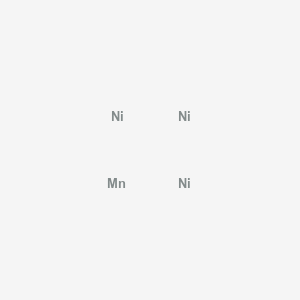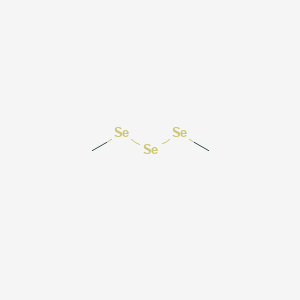![molecular formula C32H32 B14718840 Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene CAS No. 14553-78-7](/img/structure/B14718840.png)
Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[23311~4,8~1~11,15~1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene typically involves multi-step organic reactions. The process often starts with simpler polycyclic precursors, which undergo a series of cyclization and dehydrogenation reactions. Specific catalysts and reaction conditions, such as high temperatures and pressures, are employed to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its complex synthesis and limited commercial applications. when produced, it is typically synthesized in specialized laboratories equipped with advanced organic synthesis capabilities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Reaction Conditions: High temperatures, pressures, and inert atmospheres are often required to drive these reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
Scientific Research Applications
Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactivity of polycyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-strength polymers and nanomaterials.
Mechanism of Action
The mechanism by which Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes or signaling pathways that are critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[10.4.4.4~4,9~.0~6,22~.0~15,19~]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene: Another polycyclic hydrocarbon with a different ring structure.
2,8,14,20-Tetrapropylpentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene: A similar compound with additional propyl groups.
Uniqueness
Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene is unique due to its highly complex and stable polycyclic structure.
Properties
CAS No. |
14553-78-7 |
|---|---|
Molecular Formula |
C32H32 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
pentacyclo[23.3.1.14,8.111,15.118,22]dotriaconta-1(29),4(32),5,7,11(31),12,14,18,20,22(30),25,27-dodecaene |
InChI |
InChI=1S/C32H32/c1-5-25-13-15-27-7-2-9-29(22-27)17-19-31-11-4-12-32(24-31)20-18-30-10-3-8-28(23-30)16-14-26(6-1)21-25/h1-12,21-24H,13-20H2 |
InChI Key |
RPZUIBTUXGLVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC=CC(=C4)CCC5=CC=CC1=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


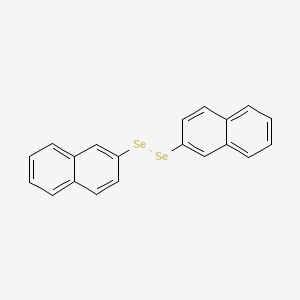
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
